Methyl 5-(4-(difluoromethoxy)phenyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-(4-(difluoromethoxy)phenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-(difluoromethoxy)phenyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of appropriate precursors. One common method involves the reaction of an α,β-unsaturated carbonyl compound with N-hydroxyl-4-toluenesulfonamide under mild conditions . This method is advantageous due to its high regioselectivity and the availability of starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-(difluoromethoxy)phenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 5-(4-(difluoromethoxy)phenyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(4-(difluoromethoxy)phenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
- Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
- Methyl 5-(2,4-dimethylphenyl)isoxazole-3-carboxylate
Uniqueness
Methyl 5-(4-(difluoromethoxy)phenyl)isoxazole-3-carboxylate is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired .
Properties
Molecular Formula |
C12H9F2NO4 |
---|---|
Molecular Weight |
269.20 g/mol |
IUPAC Name |
methyl 5-[4-(difluoromethoxy)phenyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H9F2NO4/c1-17-11(16)9-6-10(19-15-9)7-2-4-8(5-3-7)18-12(13)14/h2-6,12H,1H3 |
InChI Key |
MXJHQLGUHWFVTE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
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